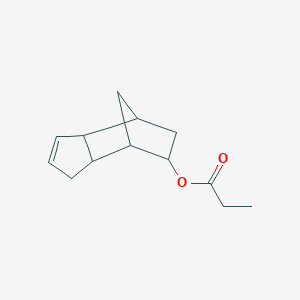
(1E,3E,5Z)-1,6-Diphenyl-1,3,5-hexatriene
Vue d'ensemble
Description
Zinnat: , également connu sous le nom de céfuroxime axétil, est un antibiotique céphalosporine de deuxième génération. Il s'agit d'un promédicament de la céfuroxime, ce qui signifie qu'il est converti en sa forme active, la céfuroxime, dans l'organisme. Zinnat est efficace contre un large éventail de bactéries Gram-positives et Gram-négatives, ce qui en fait un antibiotique polyvalent pour le traitement de diverses infections .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du céfuroxime axétil implique plusieurs étapes. La matière première est l'acide 7-aminocephalosporanique, qui subit une acylation avec l'oxime de 2-furylglyoxal pour former la céfuroxime. Cet intermédiaire est ensuite estérifié avec du bromure d'acétoxyéthyle pour produire du céfuroxime axétil .
Méthodes de production industrielle: La production industrielle du céfuroxime axétil implique généralement des processus de fermentation à grande échelle pour produire l'acide 7-aminocephalosporanique, suivis d'étapes de synthèse chimique pour le convertir en céfuroxime axétil. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que l'antibiotique est efficace et sûr pour un usage médical .
Analyse Des Réactions Chimiques
Types de réactions: Le céfuroxime axétil subit plusieurs types de réactions chimiques, notamment :
Oxydation et réduction: Ces réactions sont moins fréquentes pour le céfuroxime axétil, mais peuvent se produire dans des conditions spécifiques.
Substitution: Le céfuroxime axétil peut subir des réactions de substitution, en particulier en présence de nucléophiles.
Réactifs et conditions courants :
Hydrolyse: De l'eau ou des solutions aqueuses sont utilisées pour hydrolyser le céfuroxime axétil.
Oxydation: Des oxydants tels que le peroxyde d'hydrogène peuvent être utilisés.
Réduction: Des réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution: Des nucléophiles tels que les amines ou les thiols sont couramment utilisés.
Principaux produits formés :
Hydrolyse: Le principal produit est la céfuroxime.
Oxydation et réduction: Ces réactions produisent généralement des sous-produits mineurs.
Substitution: Les produits dépendent du nucléophile utilisé.
Applications de la recherche scientifique
Chimie: Le céfuroxime axétil est utilisé comme composé modèle dans les études sur l'activation des promédicaments et les mécanismes de résistance aux antibiotiques .
Biologie: En recherche biologique, le céfuroxime axétil est utilisé pour étudier la synthèse de la paroi cellulaire bactérienne et les effets des antibiotiques sur la croissance bactérienne .
Médecine: Le céfuroxime axétil est largement utilisé en milieu clinique pour traiter des infections telles que les infections des voies respiratoires, les infections urinaires, les infections cutanées et la maladie de Lyme .
Industrie: Dans l'industrie pharmaceutique, le céfuroxime axétil est utilisé dans le développement de nouvelles formulations d'antibiotiques et de systèmes d'administration de médicaments .
Mécanisme d'action
Le céfuroxime axétil exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP) situées à l'intérieur de la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes, ce qui est essentiel à l'intégrité de la paroi cellulaire. Cette inhibition entraîne la lyse et la mort de la cellule bactérienne .
Applications De Recherche Scientifique
Chemistry: Cefuroxime axetil is used as a model compound in studies of prodrug activation and antibiotic resistance mechanisms .
Biology: In biological research, cefuroxime axetil is used to study bacterial cell wall synthesis and the effects of antibiotics on bacterial growth .
Medicine: Cefuroxime axetil is widely used in clinical settings to treat infections such as respiratory tract infections, urinary tract infections, skin infections, and Lyme disease .
Industry: In the pharmaceutical industry, cefuroxime axetil is used in the development of new antibiotic formulations and drug delivery systems .
Mécanisme D'action
Cefuroxime axetil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This inhibition leads to the lysis and death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Composés similaires :
Céfuroxime: La forme active du céfuroxime axétil, utilisée par voie intraveineuse ou intramusculaire.
Céfaclor: Une autre céphalosporine de deuxième génération ayant un spectre d'activité similaire.
Céfotaxime: Une céphalosporine de troisième génération ayant une activité plus large contre les bactéries Gram-négatives.
Unicité: Le céfuroxime axétil est unique par sa biodisponibilité orale, ce qui en fait une option pratique pour le traitement en ambulatoire. Sa résistance aux enzymes bêta-lactamases produites par certaines bactéries améliore également son efficacité .
Propriétés
IUPAC Name |
[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1+,11-5+,12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLSBAZCVBABY-WPWUJOAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336583 | |
| Record name | [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Diphenylhexatriene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1720-32-7, 17329-15-6 | |
| Record name | Diphenylhexatriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001720327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Diphenyl-1,3,5-hexatriene, all-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-diphenylhexa-1,3,5-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DIPHENYL-1,3,5-HEXATRIENE, ALL-TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z428QK7RTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)







![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)


![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
